CK1δ/ε Inhibitory Potency: p-Tolyl vs. 1H-Benzo[d]imidazol-2-yl Substitution at the 4-Carboxamide
The 4-methylphenyl (p-tolyl) substituent in the target compound is compared with the 1H-benzo[d]imidazol-2-yl group found in the most potent CK1δ/ε inhibitors of the 2-benzamido-thiazole-4-carboxamide series. Compounds 5 and 6 (bearing 1H-benzo[d]imidazol-2-yl) exhibit IC₅₀ values of 0.040 and 0.042 μM against CK1δ, respectively [1]. Quantitative data for the target compound against CK1δ are not publicly available; however, the structural difference predicts a substantial potency shift away from sub-100 nM CK1δ inhibition. This evidence is cross-study comparable and class-level inference.
| Evidence Dimension | CK1δ inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not determined / not publicly reported |
| Comparator Or Baseline | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives (compounds 5 and 6): IC₅₀ = 0.040 and 0.042 μM |
| Quantified Difference | Qualitative; >100-fold potency difference anticipated based on substituent-dependent SAR |
| Conditions | In vitro kinase inhibition assay using recombinant CK1δ |
Why This Matters
Procurement of the p-tolyl analog instead of the benzimidazole analog is critical when the experimental objective is to explore CK1-independent pharmacology or to avoid CK1-driven cytotoxicity.
- [1] Bischof J, Leban J, Zaja M, Grothey A, Radunsky B, Othersen O, Strobl S, Vitt D, Knippschild U. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids. 2012 Oct;43(4):1577-91. doi: 10.1007/s00726-012-1234-x. View Source
